4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 77290-43-8
VCID: VC18352368
InChI: InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28)
SMILES:
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol

4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid

CAS No.: 77290-43-8

Cat. No.: VC18352368

Molecular Formula: C24H26N2O2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid - 77290-43-8

Specification

CAS No. 77290-43-8
Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
IUPAC Name 4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid
Standard InChI InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28)
Standard InChI Key GNJAUKUSICXRTP-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core (C₆H₅COOH) where the hydrogen atom at the para position of the aromatic ring is replaced by a bis[4-(dimethylamino)phenyl]methyl group. This substituent comprises two 4-(dimethylamino)phenyl rings connected via a central methyl carbon. The dimethylamino groups (-N(CH₃)₂) at the para positions of each phenyl ring contribute significant electron-donating character, influencing the compound’s electronic properties and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number77290-43-8
Molecular FormulaC₂₄H₂₆N₂O₂
Molecular Weight374.5 g/mol
Functional GroupsCarboxylic acid, tertiary amine

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The proton NMR spectrum would reveal:

  • A singlet for the methyl group linking the two aromatic rings (δ ~3.0 ppm).

  • Resonances for the dimethylamino groups (δ ~2.8 ppm, singlet).

  • Aromatic protons from the benzyl and benzoic acid rings (δ ~6.5–7.8 ppm).
    High-resolution MS would show a molecular ion peak at m/z 374.5, corresponding to [M]⁺ .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence, typically starting with aromatic aldehydes and benzoic acid derivatives. A plausible route includes:

  • Friedel-Crafts Alkylation: Reaction of 4-(dimethylamino)benzaldehyde with a benzyl halide to form the bis[4-(dimethylamino)phenyl]methane intermediate.

  • Oxidation: Conversion of the methyl group to a carboxylic acid via potassium permanganate (KMnO₄) or other oxidizing agents under controlled pH.

Critical parameters include temperature (often 50–100°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).

Purification and Yield Optimization

  • Column Chromatography: Silica gel columns with ethyl acetate/hexane mixtures are used to isolate the product.

  • Recrystallization: Polar solvents like ethanol or methanol improve purity.
    Reported yields range from 40–60%, depending on reaction conditions.

Reactivity and Functionalization

Carboxylic Acid Derivatives

The benzoic acid group undergoes typical reactions:

  • Esterification: Treatment with alcohols (e.g., methanol) under acidic catalysis produces methyl esters.

  • Amidation: Reaction with amines (e.g., ammonia) forms amide derivatives, potential drug candidates.

Amine Group Reactivity

The dimethylamino groups participate in:

  • Quaternary Ammonium Salt Formation: Alkylation with methyl iodide yields positively charged species with enhanced solubility.

  • Coordination Chemistry: The lone pair on nitrogen allows complexation with transition metals (e.g., Cu²⁺, Fe³⁺), relevant for catalytic applications.

Comparison with Structural Analogs

4-{Bis[4-(Dimethylamino)phenyl]methyl}phenol

This analog replaces the carboxylic acid with a hydroxyl group. Key differences include:

  • Acidity: The phenol (pKa ~10) is less acidic than the benzoic acid (pKa ~4.2).

  • Solubility: The phenol derivative is more lipophilic, affecting bioavailability.

Future Perspectives

Research Priorities

  • Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Materials Characterization: Charge mobility measurements in semiconductor applications.

  • Synthetic Methodology: Development of greener catalysts (e.g., enzymatic or photocatalytic systems) to improve yield .

Regulatory Considerations

As a research-grade chemical, safety data (e.g., LD₅₀, ecotoxicity) are currently unavailable. Standard protocols for handling amines and carboxylic acids should be followed until comprehensive toxicological studies are conducted.

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